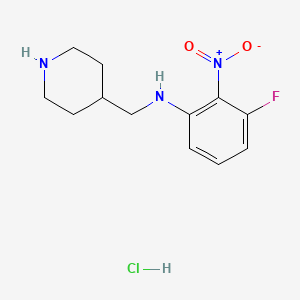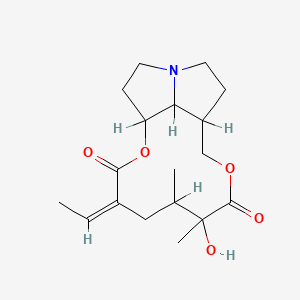![molecular formula C18H16ClN3O3S B2965154 4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide CAS No. 687574-82-9](/img/structure/B2965154.png)
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a nitro group, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chloro-3-nitrobenzoic acid with an amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Chemical Biology: It can be used as a probe to study cellular processes and pathways due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide involves its interaction with specific molecular targets in the cell. The indole moiety can interact with aromatic amino acids in proteins, while the nitro group can undergo reduction to form reactive intermediates that can modify protein function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide is unique due to the presence of both a nitro group and an indole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
IUPAC Name |
4-chloro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-17(13-4-2-3-5-15(13)21-11)26-9-8-20-18(23)12-6-7-14(19)16(10-12)22(24)25/h2-7,10,21H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZNAGYYXRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2965071.png)
![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)
![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)


![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)


![2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2965090.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide](/img/structure/B2965092.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2965094.png)
